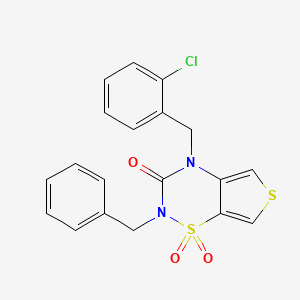

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide

Description

The compound 2H-Thieno[3,4-e]-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide is a sulfur-containing heterocyclic derivative characterized by a thieno-thiadiazinone dioxide core. Its structure includes a fused thiophene ring (positioned at [3,4-e]) and a 1,2,4-thiadiazin-3-one moiety, with two distinct substituents: a 2-chlorophenylmethyl group at position 4 and a phenylmethyl (benzyl) group at position 2 (Fig. 1).

For example, compounds like 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide () are synthesized via NaBH₄-mediated reduction and solvent extraction, yielding crystalline solids with defined melting points (85–92°C) .

Properties

CAS No. |

214916-26-4 |

|---|---|

Molecular Formula |

C19H15ClN2O3S2 |

Molecular Weight |

418.9 g/mol |

IUPAC Name |

2-benzyl-4-[(2-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |

InChI |

InChI=1S/C19H15ClN2O3S2/c20-16-9-5-4-8-15(16)11-21-17-12-26-13-18(17)27(24,25)22(19(21)23)10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2 |

InChI Key |

CQLNTEIZHVCHLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Alternative Route: Thiadiazine Ring Closure

In another method, thieno[3,4-e]-1,2,4-thiadiazin-3(4H)-one is synthesized via condensation of thiophene-3-sulfonamide with chloroacetyl chloride, followed by base-mediated cyclization.

Oxidation to 1,1-Dioxide

The sulfone moiety at positions 1 and 1' is introduced via oxidation of the thiadiazine sulfur atoms .

Oxidizing Agents and Conditions

- Hydrogen peroxide (H₂O₂) : A 30% solution in acetic acid at 50–60°C for 6–8 hours oxidizes the sulfide to sulfone.

- Meta-chloroperbenzoic acid (mCPBA) : This peracid provides milder conditions (room temperature, dichloromethane solvent) but requires stoichiometric amounts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Spectroscopic Confirmation

- ¹H NMR : Peaks at δ 4.30–4.50 ppm (benzyl CH₂), δ 7.20–7.50 ppm (aromatic protons).

- MS (ESI) : Molecular ion peak at m/z 437.0 [M+H]⁺.

Synthetic Optimization and Yield Data

Critical Analysis of Methodologies

Challenges in Sequential Alkylation

Introducing two distinct benzyl groups (phenylmethyl and 2-chlorophenylmethyl) risks regioselectivity issues . To mitigate this:

Oxidation Efficiency

While H₂O₂ in acetic acid achieves high yields, prolonged heating may degrade the thieno-thiadiazine core. mCPBA offers a faster, room-temperature alternative but increases costs.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno-thiadiazine core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its mechanism of action and its ability to interact with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide exerts its effects involves interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thieno-Thiadiazinone Dioxides

4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) Substituents: Allyl (position 4), chloro (position 6). Physical Properties: White solid, m.p. 85–86°C. Synthesis: NaBH₄ reduction in isopropanol, followed by solvent extraction . Key Data: $^1$H NMR signals for allyl protons (δ 5.8–5.2 ppm) and chloro group (δ 4.1 ppm) .

2-Methyl-4-allyl-6-chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28) Substituents: Allyl (position 4), methyl (position 2). Physical Properties: White solid, m.p. 90–92°C. Synthesis: Methylation with CH₃I/K₂CO₃ in acetonitrile (32% yield) . Comparison: Methyl substitution reduces yield compared to allyl derivatives, likely due to steric hindrance .

Pyrido-Thiadiazinone Dioxides

2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Core Difference : Pyridine ring replaces thiophene.

- Substituents : 4-Fluorobenzyl (position 2), methylsulfanylphenyl (position 4).

- Relevance : Demonstrates how aromatic substituents (e.g., electron-withdrawing fluorine) modulate electronic properties and solubility .

Substituent-Driven Analogues

Chlorophenyl-Substituted Derivatives

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Core Difference: Triazole-thione instead of thiadiazinone. Substituents: Dual 2-chlorophenyl groups. Key Feature: Hydrogen-bonded supramolecular architecture (N–H···S interactions) .

Benzyl/Pyridinylmethyl Derivatives

4-Benzyl-2-(pyridin-2-ylmethyl)-2H-thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Substituents: Benzyl (position 4), pyridinylmethyl (position 2). Comparison: Pyridine’s nitrogen enhances hydrogen-bonding capacity vs. phenyl, impacting solubility and receptor binding .

Biological Activity

Chemical Identification

- IUPAC Name: 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide

- CAS Number: 206662-12-6

- Molecular Formula: C₁₉H₁₆ClN₂O₃S₂

- Molecular Weight: Approximately 384.06 g/mol

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The thieno[3,4-e]-1,2,4-thiadiazin derivatives have shown promise in various therapeutic applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazine derivatives. For instance, derivatives similar to the compound have demonstrated significant antibacterial and antifungal activities against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Anticancer Properties

Thiadiazine derivatives have been explored for their potential anticancer effects. A study focused on related compounds showed that they could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . The ability to target multiple pathways makes these compounds candidates for further development in cancer therapy.

Anti-inflammatory Effects

Research has also indicated that thieno[3,4-e]-1,2,4-thiadiazines possess anti-inflammatory properties. In vitro studies have demonstrated their ability to reduce the production of pro-inflammatory cytokines in immune cells . This suggests potential applications in treating inflammatory diseases.

Study 1: Antibacterial Activity

A comparative study assessed the antibacterial activity of various thieno derivatives against standard bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Thiadiazine Derivative | 32 | E. coli |

| Thiadiazine Derivative | 16 | S. aureus |

| Control Antibiotic | 8 | E. coli |

Study 2: Anticancer Efficacy

In another investigation, the cytotoxic effects of a series of thiadiazine derivatives were evaluated on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thiadiazine Derivative | 10 | HeLa |

| Thiadiazine Derivative | 15 | MCF-7 |

| Control Drug | 5 | HeLa |

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of sulfur and nitrogen atoms in its structure allows for potential interactions that could disrupt cellular processes in pathogens or cancer cells.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

Answer:

The synthesis involves multi-step reactions, including cyclization and functionalization of the thieno-thiadiazine core. Key steps include:

- Substituent introduction : Use regioselective alkylation (e.g., benzyl or chlorobenzyl groups) under controlled pH and temperature to minimize side products .

- Oxidation conditions : Sulfur dioxide incorporation requires precise stoichiometry of oxidizing agents (e.g., H2O2 or mCPBA) to avoid over-oxidation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical, as purity >95% is typically required for biological testing .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- IR : Verify sulfone groups (S=O stretching at 1150–1250 cm⁻¹) and carbonyl absorption (C=O at ~1700 cm⁻¹) .

- X-ray crystallography : Resolve the thiadiazine ring conformation and substituent spatial arrangement, as seen in structurally analogous compounds .

Advanced: What methodological approaches are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Substituent variation : Systematically modify the 2-(phenylmethyl) and 4-((2-chlorophenyl)methyl) groups to assess steric/electronic effects on bioactivity. Use Suzuki coupling or nucleophilic substitution for diversification .

- Biological assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antiviral activity (e.g., HIV-1 reverse transcriptase inhibition) to correlate substituent changes with potency .

- Computational modeling : Perform docking studies with target proteins (e.g., HIV-1 RT) using software like AutoDock Vina to predict binding modes .

Advanced: How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

Answer:

- Metabolic stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid degradation pathways .

- Solubility optimization : Modify substituents (e.g., introduce polar groups) or use prodrug strategies to enhance bioavailability, as hydrophobic substituents may limit absorption .

- PK/PD modeling : Integrate pharmacokinetic data (e.g., AUC, Cmax) with pharmacodynamic endpoints to refine dosing regimens .

Advanced: What strategies are effective for resolving contradictory cytotoxicity data across different cancer cell lines?

Answer:

- Mechanistic profiling : Compare gene expression (e.g., RNA-seq) in sensitive vs. resistant cell lines to identify target pathways (e.g., apoptosis regulators) .

- Redox activity assays : Measure ROS generation, as thiadiazine derivatives may exhibit pro-oxidant effects that vary with cellular antioxidant capacity .

- 3D tumor models : Use spheroids or organoids to better replicate in vivo tumor microenvironments and reduce 2D culture artifacts .

Advanced: How should researchers design experiments to explore non-canonical targets (e.g., anti-inflammatory effects) beyond its known antiviral activity?

Answer:

- High-throughput screening : Test against a panel of kinases or inflammatory mediators (e.g., COX-2, TNF-α) using ELISA or fluorescence-based assays .

- Transcriptomic analysis : Perform RNA-seq on treated immune cells (e.g., macrophages) to identify differentially expressed pathways .

- In vivo validation : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response studies to confirm efficacy .

Basic: What are the critical controls required in bioactivity assays to ensure data reproducibility?

Answer:

- Positive controls : Include established inhibitors (e.g., nevirapine for HIV-1 RT assays) .

- Solvent controls : Account for DMSO effects on cell viability (keep concentration ≤0.1%) .

- Replicate experiments : Perform triplicate measurements with independent synthetic batches to rule out batch-specific impurities .

Advanced: How can computational chemistry guide the rational design of more potent analogs?

Answer:

- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

- MD simulations : Simulate ligand-target binding dynamics over 100+ ns to identify stable interaction motifs (e.g., π-π stacking with aromatic residues) .

- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.